molecular formula C9H13N3O B1489807 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol CAS No. 1341197-16-7

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1489807
CAS No.: 1341197-16-7
M. Wt: 179.22 g/mol
InChI Key: RSKDJMQECHICBO-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both a pyrimidine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol typically involves the construction of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the use of azetidine-3-ol as a starting material, which undergoes a series of reactions to introduce the 6-ethylpyrimidin-4-yl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets due to its structural features. The azetidine ring’s strain and the pyrimidine ring’s electronic properties likely play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-ol: Shares the azetidine ring but lacks the pyrimidine moiety.

    6-Ethylpyrimidine: Contains the pyrimidine ring but lacks the azetidine structure.

Uniqueness

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-7-3-9(11-6-10-7)12-4-8(13)5-12/h3,6,8,13H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKDJMQECHICBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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